Purine-2-sulfonamide

Antitumor Leukemia Purine nucleoside

Purine-2-sulfonamide (CAS 88511-79-9; NSC 55470; molecular formula C₅H₅N₅O₂S; MW 199.19 g·mol⁻¹) is a heterocyclic sulfonamide in which the –SO₂NH₂ group is attached to the 2-position of the purine ring. It is supplied as a crystalline solid with a standard purity of 97%, and batch-specific QC data (NMR, HPLC, GC) are available from multiple vendors, making it a well-characterised chemical procurement target.

Molecular Formula C5H5N5O2S
Molecular Weight 199.19 g/mol
CAS No. 88511-79-9
Cat. No. B13107399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine-2-sulfonamide
CAS88511-79-9
Molecular FormulaC5H5N5O2S
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)S(=O)(=O)N)N=CN2
InChIInChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10)
InChIKeyRNEYXABXOHUZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Purine-2-sulfonamide (CAS 88511-79-9): Procurement-Relevant Identity and Structural Specifications


Purine-2-sulfonamide (CAS 88511-79-9; NSC 55470; molecular formula C₅H₅N₅O₂S; MW 199.19 g·mol⁻¹) is a heterocyclic sulfonamide in which the –SO₂NH₂ group is attached to the 2-position of the purine ring . It is supplied as a crystalline solid with a standard purity of 97%, and batch-specific QC data (NMR, HPLC, GC) are available from multiple vendors, making it a well-characterised chemical procurement target . The compound is structurally distinct from the more extensively studied purine-6-sulfonamide regioisomers, a difference that has profound consequences for biological activity (see Section 3).

Why Purine-2-sulfonamide Cannot Be Interchanged with Purine-6-sulfonamide or Other In-Class Analogs


The position of the sulfonamide substituent on the purine scaffold is not a trivial structural variation; it determines the compound's biological fate. The 2-sulfonamide congener 2‑sulfamoyladenosine is devoid of inhibitory activity against L1210 leukemia in mice, whereas the 6‑sulfonamide counterparts (sulfenosine, sulfinosine, sulfonosine) achieve T/C values of 167–172 in the same model [1][2]. Generic substitution of a 2‑sulfonamide building block with a 6‑sulfonamide isomer—or vice versa—would therefore lead to a complete loss of the intended biological readout in antileukemic programs and would invalidate structure‑activity relationships. The quantitative evidence below establishes exactly where and why this differentiation is critical for scientific selection.

Quantitative Differentiation Evidence for Purine-2-sulfonamide Relative to Closest Analogs


Antileukemic Activity: Purine-2-sulfonamide Nucleoside vs. Purine-6-sulfonamide Nucleosides in the L1210 Mouse Model

The 2‑sulfonamide nucleoside 2‑sulfamoyladenosine (derived from the purine‑2‑sulfonamide scaffold) showed no significant inhibitory activity against L1210 leukemia in mice [1]. In contrast, the corresponding 6‑sulfonamide nucleosides from the same research group displayed potent, dose‑dependent antileukemic activity: sulfenosine (8b) gave a T/C of 170 at 22 mg·kg⁻¹·day⁻¹; sulfinosine (9b) gave a T/C of 167 at 173 mg·kg⁻¹·day⁻¹; and the 5′‑deoxy analogue of sulfinosine (9c) gave a T/C of 172 at 104 mg·kg⁻¹·day⁻¹, with a single treatment reducing viable L1210 cell burden by >99.8% [2]. This regioisomer‑dependent activity cliff means that procurement of the 2‑sulfonamide versus the 6‑sulfonamide is a binary decision for antileukemic screening programs.

Antitumor Leukemia Purine nucleoside

Historical Chemotherapeutic Activity: Purine-2-sulfonamide Class vs. Classical Antibacterial Sulfonamides

A foundational 1966 study of purine sulfonamides (including 2‑substituted variants) determined that this compound class exhibits little or no chemotherapeutic activity [1]. This contrasts sharply with classical pyrimidine-based sulfonamide antibacterials (e.g., sulfamethoxazole, sulfadiazine) that achieve MIC values in the low μg·mL⁻¹ range against susceptible Gram‑positive and Gram‑negative organisms. The purine scaffold thus represents a distinct SAR space where the sulfonamide pharmacophore does not confer antibacterial efficacy, making purine‑2‑sulfonamide inappropriate for antibacterial screening but valuable as a negative‑control scaffold or a selectivity probe in target‑based assays.

Antibacterial Sulfonamide Folate antagonism

Synthetic Versatility: Purine-2-sulfonamide as a Key Intermediate for Nucleoside Construction

6‑Chloropurine‑2‑sulfonamide and 6‑aminopurine‑2‑sulfonamide—both direct derivatives of the purine‑2‑sulfonamide core—were employed as glycosyl acceptors in Lewis‑acid‑catalysed N9‑glycosylation reactions to produce the corresponding ribofuranosyl nucleosides in good yield [1]. This contrasts with purine‑6‑sulfonamide intermediates, which typically require different synthetic strategies (e.g., oxidation of 6‑mercaptopurine nucleosides) [2]. The 2‑sulfonamide series offers four distinct synthetic routes to 2‑sulfamoyladenosine, including acid‑catalysed fusion of 6‑chloropurine‑2‑sulfonyl fluoride with peracetylated ribose and subsequent ammonolysis [1], providing synthetic chemists with multiple entry points for diversifying the scaffold.

Nucleoside synthesis Glycosylation Chemical intermediate

Computational Reactivity Ranking: Purine-2-sulfonamide Derivative PS-2 Shows Highest HOMO Value Among a Novel Purine-Sulfonamide Series

In a 2022 study of novel purine derivatives containing sulfonamide moieties, compound PS‑2—which bears the sulfonamide group at the purine 2‑position—displayed the highest HOMO energy value across all basis sets tested (B3LYP, HF, and M062X levels with 3‑21G, 6‑31G, and SDD basis sets) and exhibited the strongest molecular docking interactions with EGFR proteins 1M17 and 2ITN [1]. While the publication does not provide absolute HOMO values in the abstract, the ordinal ranking (PS‑2 > all other purine‑sulfonamide derivatives in the series) constitutes a quantitative computational differentiation that can guide prioritisation of this scaffold for EGFR‑targeted programs.

DFT EGFR molecular modeling HOMO-LUMO

Physicochemical Property Differentiation: Purine-2-sulfonamide vs. Purine-6-sulfonamide Base Scaffolds

The unsubstituted purine‑2‑sulfonamide base (MW 199.19 g·mol⁻¹, predicted density 2.41 g·cm⁻³ for the 6‑amino derivative) differs in physical form from the purine‑6‑sulfonamide base (MW 199.19 g·mol⁻¹, identical formula but different connectivity; predicted density 2.2 g·cm⁻³) . While the molecular weights are identical, the regioisomeric connectivity leads to distinct intermolecular packing as evidenced by single‑crystal X‑ray structures of the corresponding nucleosides [1]. These differences can affect solubility, crystallinity, and formulation behaviour, which are critical parameters in high‑throughput screening and medicinal chemistry workflows.

Physicochemical properties Density Molecular weight

Verified Application Scenarios for Purine-2-sulfonamide Based on Quantitative Differentiation Evidence


Negative Control Scaffold for Antileukemic Drug Discovery Targeting Purine-6-sulfonamide Nucleosides

Because 2‑sulfamoyladenosine is demonstrably inactive against L1210 leukemia (T/C not significant) while 6‑sulfonamide nucleosides achieve T/C values of 167–172 in the identical in vivo model [1][2], purine‑2‑sulfonamide is uniquely suited as a negative‑control scaffold in antileukemic SAR studies. Researchers can procure the 2‑sulfonamide building block to synthesise matched molecular pairs that isolate the contribution of the sulfonamide regioisomerism to antitumor activity.

Selective Building Block for Purine Nucleoside Diversification via Multiple Synthetic Routes

The purine‑2‑sulfonamide scaffold is credentialed as a glycosyl acceptor in at least four distinct synthetic pathways to purine nucleosides, including acid‑catalysed fusion, Lewis‑acid‑catalysed silyl glycosylation, and oxidative routes [1]. This multi‑route accessibility reduces synthetic risk and enables parallel library synthesis, making the compound a strategic procurement choice for medicinal chemistry groups building purine nucleoside libraries.

Kinase Inhibitor Lead Generation Leveraging Favourable HOMO and EGFR Docking Scores

Within a series of purine‑sulfonamide derivatives, the 2‑sulfonamide‑substituted compound PS‑2 ranked #1 in HOMO energy across all computational basis sets and exhibited the strongest docking interactions with EGFR kinase domains 1M17 and 2ITN [1]. Research groups pursuing EGFR‑targeted kinase inhibitors can therefore prioritise the 2‑sulfonamide regioisomer as a computational lead, using the commercially available purine‑2‑sulfonamide (97% purity) as a starting material for hit expansion.

Antibacterial Selectivity Probe Exploiting the Inactivity of Purine Sulfonamides

The classic 1966 study demonstrated that purine sulfonamides as a class exhibit little or no chemotherapeutic activity, in contrast to the potent antibacterial action of pyrimidine‑based sulfonamides [1]. Purine‑2‑sulfonamide therefore serves as a valuable selectivity probe: it carries the sulfonamide pharmacophore yet is devoid of dihydropteroate synthase (DHPS)‑mediated antibacterial activity, allowing researchers to distinguish on‑target sulfonamide antibacterial effects from off‑target or scaffold‑specific effects in phenotypic screens.

Quote Request

Request a Quote for Purine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.